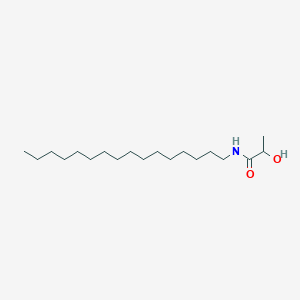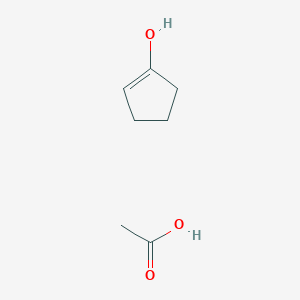
Acetic acid--cyclopent-1-en-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–cyclopent-1-en-1-ol (1/1) is a chemical compound that combines acetic acid and cyclopent-1-en-1-ol in a 1:1 ratio. This compound is known for its unique structure, which includes a cyclopentene ring attached to an acetic acid moiety. The molecular formula for this compound is C7H10O2, and it has a molecular weight of 126.15 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclopent-1-en-1-ol (1/1) can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclopent-1-en-1-ol (1/1) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–cyclopent-1-en-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-1-en-1-one and acetic acid.
Reduction: Reduction reactions can convert the compound into cyclopentanol and acetic acid.
Substitution: The hydroxyl group in cyclopent-1-en-1-ol can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Cyclopent-1-en-1-one and acetic acid.
Reduction: Cyclopentanol and acetic acid.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Acetic acid–cyclopent-1-en-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid–cyclopent-1-en-1-ol (1/1) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopentene-1-acetic acid: Similar structure but lacks the hydroxyl group.
Cyclopent-2-enylacetic acid: Another isomer with a different position of the double bond.
Cyclopentene-3-acetic acid: Similar compound with the double bond in a different position
Uniqueness
Acetic acid–cyclopent-1-en-1-ol (1/1) is unique due to its combination of a cyclopentene ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propiedades
Número CAS |
933-06-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
acetic acid;cyclopenten-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h3,6H,1-2,4H2;1H3,(H,3,4) |
Clave InChI |
RPHBXQYLLURXLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC=C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


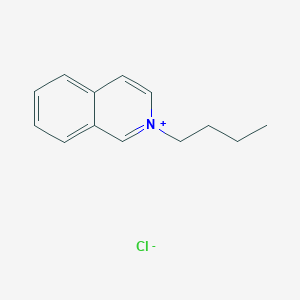
![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
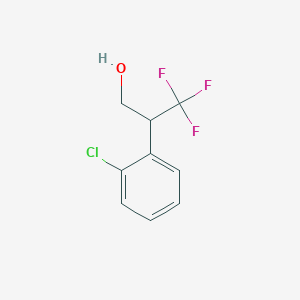

![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
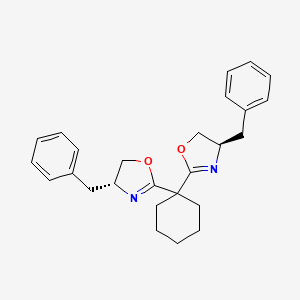
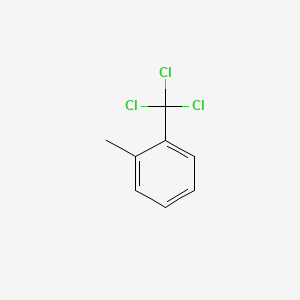
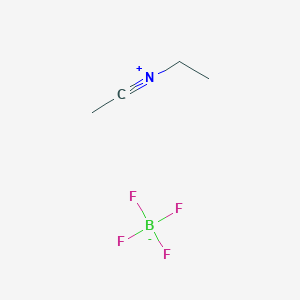
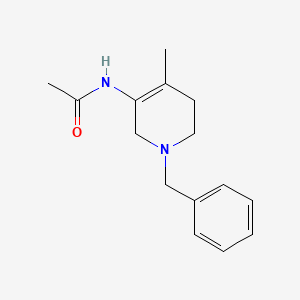

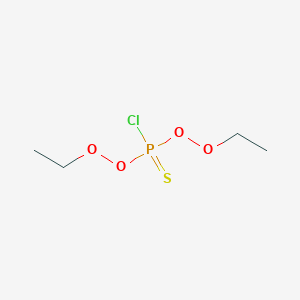
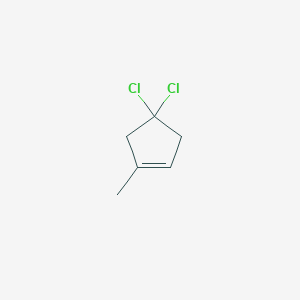
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)
